![molecular formula C14H17BrO3 B1403144 (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate CAS No. 1219633-41-6](/img/structure/B1403144.png)
(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate
Overview
Description
(2R,3R)-Ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate is a novel compound that has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE). Acetylcholinesterase plays an important role in the functioning of the nervous system and is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for the functioning of the muscles. The inhibition of this enzyme has been linked to a number of health benefits, including improved memory, increased alertness, and improved coordination. This compound has been studied for its potential therapeutic applications and has been identified as a promising candidate for further research.
Scientific Research Applications
1. Corrosion Inhibition
Pyran derivatives, including structures related to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate, have been synthesized and characterized, demonstrating significant corrosion inhibition properties. These compounds, such as ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and its variants, were found to effectively mitigate acid corrosion of mild steel. The inhibition efficiency of these derivatives was noted to increase with concentration, reaching a maximum of 91.6%, 92.5%, and 95.0% for specific derivatives at certain concentrations. The studies indicate that these pyran derivatives act as mixed-type inhibitors and inhibit corrosion primarily through an adsorption mechanism. Surface analysis techniques like SEM-EDS, XRD, and AFM, along with quantum chemical and MD simulations, were employed to study the interaction of these molecules with metal surfaces (Saranya et al., 2020).
2. Synthetic Applications:
- The Prins-type cyclization of oxonium ions, which is a chemical synthesis method, was explored using molecules structurally similar to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate. This method was utilized in the syntheses of various tetrahydro-2H-pyran and tetrahydrofuran derivatives, showcasing the versatility and utility of this type of cyclization in generating complex molecular structures (Fráter et al., 2004).
- Aryl radical building blocks, including 2-(2-bromophenyl)ethyl groups, structurally related to the compound , have been employed in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This approach is significant in the creation of complex molecular architectures in synthetic chemistry (Allin et al., 2005).
3. Library of Substituted Compounds for Biological Screening
A library of eighteen (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones, similar in structure to (2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate, was synthesized. These compounds were further diversified using click-chemistry reactions, resulting in a collection of structurally diverse compounds ready to be screened against various biological targets. This approach highlights the importance of these compounds in drug discovery and bioactive molecule screening (Zaware et al., 2011).
properties
IUPAC Name |
ethyl (2R,3R)-2-(4-bromophenyl)oxane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-17-14(16)12-4-3-9-18-13(12)10-5-7-11(15)8-6-10/h5-8,12-13H,2-4,9H2,1H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWUTQFWSFNEE-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCOC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCO[C@H]1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-ethyl 2-(4-bromophenyl)tetrahydro-2H-pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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